molecular formula C8H15ClO2S B2639787 3-Tert-butylcyclobutane-1-sulfonyl chloride CAS No. 2490402-31-6

3-Tert-butylcyclobutane-1-sulfonyl chloride

Cat. No.: B2639787
CAS No.: 2490402-31-6
M. Wt: 210.72
InChI Key: UZCBFGQJIZZOBM-KNVOCYPGSA-N
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Description

3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. The compound is known for its unique structural properties and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the use of tert-butylcyclobutane as a starting material, which is then reacted with chlorosulfonic acid or a similar sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize the production process .

Chemical Reactions Analysis

3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct .

  • Reduction Reactions: : The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually carried out in anhydrous solvents to prevent hydrolysis .

  • Oxidation Reactions: : Although less common, the sulfonyl chloride group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfonyl derivatives that are useful intermediates in organic synthesis .

Scientific Research Applications

3-Tert-butylcyclobutane-1-sulfonyl chloride has numerous applications in scientific research:

  • Chemistry: : It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a versatile building block for constructing various functional groups.

  • Biology: : The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups that can alter their properties or facilitate further functionalization.

  • Medicine: : In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

  • Industry: : The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants, due to its ability to introduce sulfonyl functionality into various substrates.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, resulting in the formation of sulfonyl derivatives .

In biological systems, the compound can modify biomolecules by reacting with nucleophilic amino acid residues, such as lysine or cysteine, in proteins. This modification can alter the protein’s structure and function, potentially leading to changes in its biological activity .

Comparison with Similar Compounds

3-Tert-butylcyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, commonly used in organic synthesis for introducing sulfonyl groups.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

    p-Toluenesulfonyl chloride: A sulfonyl chloride with a toluene group, often used as a protecting group for alcohols and amines in organic synthesis.

Compared to these compounds, this compound offers unique structural features due to its cyclobutane ring and tert-butyl group, which can influence its reactivity and the properties of the resulting sulfonyl derivatives .

Properties

IUPAC Name

3-tert-butylcyclobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBFGQJIZZOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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